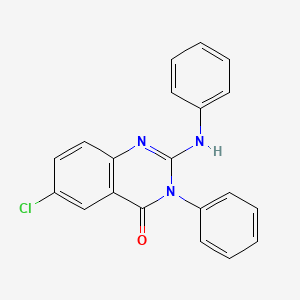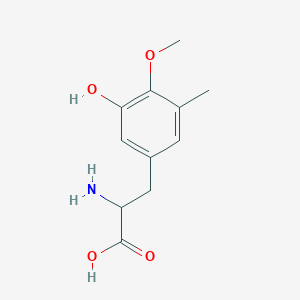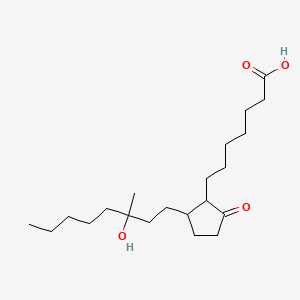![molecular formula C12H16O4 B14783358 (E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B14783358.png)
(E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane ring system fused with a 1,4-dioxane ring and an acrylate ester group. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate can be synthesized through a cyclization reaction involving a suitable precursor. For example, a diol can be reacted with an appropriate ketone under acidic conditions to form the spiro[4.5]decane ring system.
Introduction of the Acrylate Group: The acrylate ester group can be introduced through an esterification reaction. This involves reacting the spirocyclic intermediate with acrylic acid or its derivatives in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require efficient reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance production efficiency.
化学反応の分析
Types of Reactions
Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The acrylate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the ester group.
科学的研究の応用
Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the acrylate group can participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
類似化合物との比較
Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate can be compared with other similar compounds, such as:
7-methyl-1,4-dioxaspiro[4.5]dec-7-ene: This compound shares the spirocyclic structure but lacks the acrylate ester group, resulting in different chemical reactivity and applications.
1,4-Dioxaspiro[4.5]dec-7-ene-8-acetic acid, methyl ester: This compound has a similar spirocyclic structure but with an acetic acid ester group instead of an acrylate ester, leading to different biological and chemical properties.
The uniqueness of Methyl (E)-3-(1,4-dioxaspiro[4
特性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoate |
InChI |
InChI=1S/C12H16O4/c1-14-11(13)5-4-10-3-2-6-12(9-10)15-7-8-16-12/h3-5H,2,6-9H2,1H3 |
InChIキー |
AXFWOFLOOPUESJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=CCCC2(C1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783278.png)
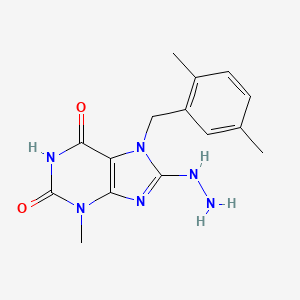
![(5AR,10bS)-2-(2,6-dibromophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14783288.png)
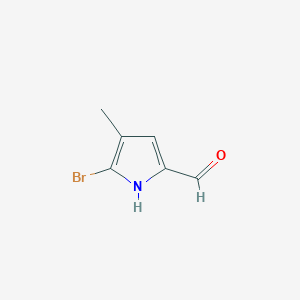
![2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B14783298.png)
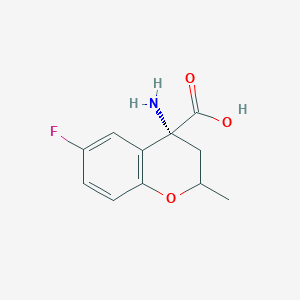

![7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine](/img/structure/B14783321.png)
![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)

